N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(3-methylphenyl)urea
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Overview
Description
Synthesis Analysis
The synthesis of derivatives similar to the specified compound often involves multi-step chemical reactions, utilizing a variety of starting materials and catalysts to achieve the final product. In related research, compounds with oxadiazole and urea components are synthesized through reactions involving amides and isocyanates, with structures confirmed by NMR and mass spectrometry techniques (Yakantham et al., 2019).
Molecular Structure Analysis
Molecular structure analysis, such as X-ray diffraction, provides detailed insights into the arrangement of atoms within a compound, facilitating understanding of its chemical behavior. For compounds within this family, structures exhibit features such as coplanarity and specific bonding patterns, crucial for their biological activity and chemical properties (Lough et al., 2010).
Chemical Reactions and Properties
Compounds of this nature participate in various chemical reactions, including but not limited to, cyclization, esterification, and reactions with electrophiles, which are essential for modifying their structure and enhancing their biological or chemical utility (Baranov et al., 2011).
Physical Properties Analysis
The physical properties such as solubility, melting point, and crystalline form can significantly affect a compound's application. These properties are often determined using techniques like differential scanning calorimetry (DSC) and are critical for the formulation of pharmaceuticals and materials (Makiuchi et al., 2015).
Chemical Properties Analysis
Understanding a compound's chemical properties, including reactivity with different reagents, stability under various conditions, and potential for undergoing specific chemical transformations, is crucial for its application in synthesis and product development. Research on derivatives shows a variety of reactivities and potential for generating novel compounds with targeted properties (Gein et al., 2017).
properties
IUPAC Name |
1-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(3-methylphenyl)-1-propan-2-ylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3/c1-14(2)25(21(26)22-17-7-5-6-15(3)12-17)13-19-23-20(24-28-19)16-8-10-18(27-4)11-9-16/h5-12,14H,13H2,1-4H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXNICKONXDWLJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)N(CC2=NC(=NO2)C3=CC=C(C=C3)OC)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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